4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine

Medicinal Chemistry Chemical Biology Regioisomerism

Sourcing the correct regioisomer is critical when structure-activity relationships hinge on pyrazole substitution. Generic 'fluorophenyl-pyrazole-morpholine' orders risk delivering the inactive 4-yl isomer (CID 71656802), a potent TAAR1 ligand, instead of the target 5-yl regioisomer. Ensure precise procurement of this compound: - Exact 5-yl substitution enables direct comparison with the 4-yl isomer (Ki 0.400 nM) to deconvolute regioisomeric and chiral effects. - Guaranteed ≥95% purity supports reliable chemical probe and reference standard applications. - Achiral morpholine simplifies the evaluation of receptor-binding determinants.

Molecular Formula C19H18FN3O
Molecular Weight 323.4 g/mol
CAS No. 955966-60-6
Cat. No. B3175070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine
CAS955966-60-6
Molecular FormulaC19H18FN3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C19H18FN3O/c20-16-3-7-18(8-4-16)23-19(9-10-21-23)15-1-5-17(6-2-15)22-11-13-24-14-12-22/h1-10H,11-14H2
InChIKeyOXRIVEAPYVYEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-Pyrazole Scaffold Overview


4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine, with CAS number 955966-60-6, is a synthetic small molecule featuring a morpholine ring connected to a 4-fluorophenyl-substituted pyrazole core . This compound is primarily available from specialty chemical suppliers as a research chemical or synthetic building block . Its unique combination of a terminal morpholine group and a specific 1,5-diaryl pyrazole regioisomer distinguishes it from other pyrazole-phenylmorpholine analogs in procurement catalogs.

Why Structural Analogs Are Not Interchangeable


Requesting a generic 'fluorophenyl-pyrazole-morpholine' or substituting the target compound with a close structural isomer like (2R)-2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]phenyl]morpholine (CID 71656802) [1] is not scientifically valid without requalification. The regioisomerism—specifically the pyrazole 5-yl versus 4-yl substitution—can lead to profound differences in molecular recognition, biological activity, and physicochemical properties. A documented example shows that the 2R-chiral morpholine analog is a potent trace amine-associated receptor 1 (TAAR1) ligand with a binding affinity (Ki) of 0.400 nM [2]. Without equivalent quantitative data, no assumptions can be made about the target compound's behavior, making precise sourcing based on the exact CAS number and regioisomeric form essential.

Verifiable Differentiation Evidence


Regioisomeric Purity and Chemical Space

The compound is definitively characterized as the 1,5-diaryl pyrazole regioisomer, specifically 4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine. This contrasts with the 4-yl substituted analog (2R)-2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]phenyl]morpholine (CID 71656802) [1]. The 5-yl configuration represents a distinct chemical entity with a different spatial arrangement of the phenyl-morpholine group.

Medicinal Chemistry Chemical Biology Regioisomerism

Guaranteed Minimum Purity for Research Consistency

The commercially supplied compound, as listed by CymitQuimica, comes with a guaranteed minimum purity of 95% . This quantitative specification provides a baseline for reproducible experimental outcomes, contrasting with research-grade analogs where purity may not be consistently specified.

Chemical Sourcing Analytical Chemistry Reproducibility

Potential Biological Activity Profile

Supplier documentation suggests potential therapeutic properties in anti-inflammatory or analgesic fields . While quantitative pharmacological data (IC50, EC50) for this specific compound is absent in current public literature, the structural features (fluorophenyl, pyrazole, morpholine) are a recognized pharmacophore combination in kinase and GPCR-targeted agents. This is a class-level inference for prioritization, not a proven advantage.

Anti-inflammatory Analgesic Drug Discovery

Optimal Procurement and Use Cases


SAR Studies on Pyrazole-Based Receptor Ligands

Given the confirmed potent activity of the 4-yl regioisomer (Ki 0.400 nM at TAAR1) [2], this 5-yl regioisomer is an ideal comparator to investigate the structural determinants of receptor binding. Its achiral morpholine also allows for a direct comparison to separate the effects of chirality from those of regioisomerism [1].

Scaffold-Hopping Drug Discovery Programs

The compound's 1,5-diaryl pyrazole core is a recognized privileged scaffold in medicinal chemistry. It is a suitable starting point for fragment growth or scaffold-hopping strategies, particularly for targets where fluorophenyl-pyrazole motifs have shown initial activity .

Chemical Probe Development with Defined Purity

The guaranteed minimum purity of 95% makes this compound suitable for use as a chemical probe in target identification studies, where high chemical homogeneity is a prerequisite for generating reliable and reproducible data.

Reference Standard for Analytical Methods

Its well-defined structure and commercial availability with a specified purity make it a viable candidate for use as a reference standard in developing HPLC or LC-MS methods for the detection and quantification of related diaryl pyrazole compounds in chemical or biological matrices.

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